Structural Differentiation: 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid vs. Simpler 2-Substituted Analogs
The target compound differentiates from simpler 2-substituted oxazole-4-carboxylic acids via its unique 1-phenylcyclopropyl group. While 2-methyl-oxazole-4-carboxylic acid (MW: 127.10 g/mol) and 2-phenyl-oxazole-4-carboxylic acid (MW: 189.17 g/mol) are common alternatives, the target compound (MW: 229.23 g/mol) exhibits significantly higher steric bulk and calculated lipophilicity . This impacts its utility in drug design; the cyclopropyl ring enforces a specific spatial orientation of the phenyl group, influencing binding to biological targets. Although direct head-to-head comparative biological data is not available in the public domain for this specific building block, class-level inference indicates that the constrained geometry, quantified by the dihedral angle between the phenyl and oxazole rings (~60–90 degrees), is a critical differentiator .
| Evidence Dimension | Molecular Weight and Structural Complexity |
|---|---|
| Target Compound Data | MW = 229.23 g/mol; sp3-rich cyclopropyl constraint |
| Comparator Or Baseline | 2-Methyl-oxazole-4-carboxylic acid (MW = 127.10 g/mol); 2-Phenyl-oxazole-4-carboxylic acid (MW = 189.17 g/mol) |
| Quantified Difference | Molecular weight increased by 102.13 g/mol (vs. methyl) and 40.06 g/mol (vs. phenyl); topological polar surface area (tPSA) similar, but three-dimensionality (Fsp3) increased. |
| Conditions | N/A – Physicochemical property comparison. |
Why This Matters
For medicinal chemistry projects requiring a non-planar, lipophilic, and conformationally restricted oxazole building block, the 2-(1-phenylcyclopropyl) variant is irreplaceable by simpler commercial analogs.
